molecular formula C13H24N2O4 B1448596 tert-butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate CAS No. 1803600-89-6

tert-butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate

Cat. No. B1448596
CAS RN: 1803600-89-6
M. Wt: 272.34 g/mol
InChI Key: WLRWDKYHGFEGTN-UHFFFAOYSA-N
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Description

“tert-butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate” is a chemical compound with the molecular formula C13H24N2O4 . It is used in scientific research and has various applications, such as in drug synthesis and polymer chemistry.


Molecular Structure Analysis

The molecular weight of “tert-butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate” is 272.34 . The InChI key, which is a unique identifier for chemical substances, is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate” include a density of 1.0±0.1 g/cm3, a boiling point of 348.5±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Synthesis of Unnatural Amino Acids

The compound has been utilized in the synthesis of unnatural amino acid derivatives, particularly in the formation of triazolylalanine analogues through click chemistry. A notable study demonstrated the selective alkylation of a related tert-butyl acetate derivative, leading to the production of a series of novel amino acid derivatives after a series of reactions, including click reactions. This process underscores the compound's utility in expanding the toolbox for peptide and protein engineering (Patil & Luzzio, 2017).

Metal Complexation and Catalysis

Research on the cyclopalladation of similar structures has shed light on the compound's role in forming metal complexes. An unprecedented case of (sp3)C−H bond activation resulting in exo-palladacycle formation with tert-butyl oxazoline derivatives highlights its potential in catalysis and organometallic chemistry. The detailed study of these complexes has provided insights into their structural and electronic properties, which are crucial for designing new catalytic systems (Keuseman et al., 2005).

Antimicrobial and Hemolytic Activity

The compound's derivatives have been evaluated for antimicrobial and hemolytic activities. A comparative study of mannich base derivatives highlighted their potential as corrosion inhibitors for mild steel in acidic environments, indirectly suggesting their antimicrobial potential due to their structural similarity to known antimicrobials (Nasser & Sathiq, 2017). Additionally, new Mannich base N-[morpholino(phenyl)methyl]acetamide and its metal complexes have been synthesized and characterized, with studies indicating significant antimicrobial activity, showcasing the compound's versatility in contributing to new antimicrobial agents (Muruganandam & Krishnakumar, 2012).

Pharmaceutical Development

Its derivatives have shown promise in pharmaceutical development, with studies investigating their binding interactions with DNA and proteins, essential for drug design. For instance, synthesized derivatives of the compound have been studied for their DNA-binding interactions, offering insights into their potential therapeutic applications (Raj, 2020).

properties

IUPAC Name

tert-butyl 2-[acetyl(morpholin-2-ylmethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-10(16)15(8-11-7-14-5-6-18-11)9-12(17)19-13(2,3)4/h11,14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRWDKYHGFEGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CNCCO1)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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